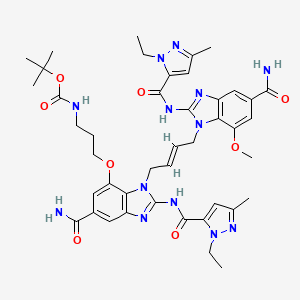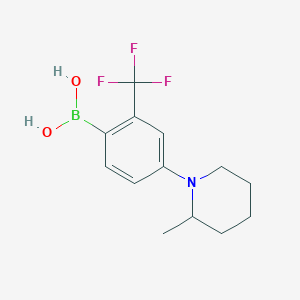
7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol: is a synthetic organic compound belonging to the chromen-5-ol family. It is characterized by its complex molecular structure, which includes a heptyl chain, a methyl group, and a methylpent-3-enyl group attached to a chromen-5-ol core. This compound has a molecular formula of C22H32O2 and a molecular weight of 328.49 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-5-ol Core: The chromen-5-ol core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment of the Heptyl Chain: The heptyl chain can be introduced via alkylation reactions using heptyl halides in the presence of a strong base.
Introduction of the Methyl and Methylpent-3-enyl Groups: These groups can be added through Friedel-Crafts alkylation or acylation reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Synthesis of Intermediates: Large-scale production of intermediates required for the synthesis.
Optimization of Reaction Conditions: Fine-tuning reaction conditions to maximize yield and purity.
Purification and Isolation: Use of techniques such as distillation, crystallization, and chromatography to purify and isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halides, acids, bases, and catalysts such as aluminum chloride (AlCl3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol has diverse applications in scientific research:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
The exact mechanism of action may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Hexyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol
- 7-Methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol
Comparison
- Structural Differences : The presence of different alkyl or alkoxy groups distinguishes these compounds from 7-Heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol.
- Chemical Properties : Variations in boiling points, densities, and pKa values due to structural differences.
- Biological Activities : Differences in biological activities and potential therapeutic effects based on structural variations .
Propriétés
Formule moléculaire |
C23H34O2 |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
7-heptyl-2-methyl-2-(4-methylpent-3-enyl)chromen-5-ol |
InChI |
InChI=1S/C23H34O2/c1-5-6-7-8-9-12-19-16-21(24)20-13-15-23(4,25-22(20)17-19)14-10-11-18(2)3/h11,13,15-17,24H,5-10,12,14H2,1-4H3 |
Clé InChI |
MFRLGFBNEKYGNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC(=C2C=CC(OC2=C1)(C)CCC=C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14080961.png)
![Methyl 4-[3,9-dioxo-2-(pyridin-4-ylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14080967.png)

![1-(2,3-Dimethoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080977.png)


![2,4,10,12-tetramethyl-7-N,15-N,15-N-tris[(1S)-1-phenylethyl]-7-N-[(1R)-1-phenylethyl]-6,8,14,16-tetraoxa-7,15-diphosphatetracyclo[7.7.2.05,17.013,18]octadeca-1(17),2,4,9,11,13(18)-hexaene-7,15-diamine](/img/structure/B14080984.png)



![4-[[3-carboxy-1-oxo-1-(2-phenylethoxy)propan-2-yl]amino]-3-[6-[[3-(1H-indol-3-yl)-2-[[2-[6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoylamino]acetyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B14081011.png)


![2-(2-Hydroxyethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081022.png)
